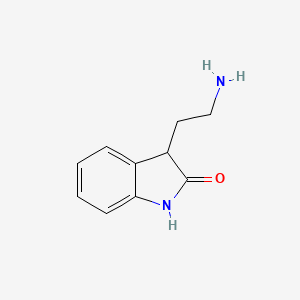

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

Description

3-(2-Aminoethyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring an indol-2-one scaffold substituted at the 3-position with a 2-aminoethyl group. The indol-2-one core is a privileged structure in medicinal chemistry, known for its versatility in forming derivatives with diverse biological activities. The aminoethyl substituent introduces a basic amine functionality, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or ionic interactions.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDFIVJGWVHZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods:

Reduction of Indole-3-acetaldehyde: This method involves the reduction of indole-3-acetaldehyde using sodium borohydride (NaBH4) in methanol to yield tryptamine.

Decarboxylation of Tryptophan: Tryptophan can be decarboxylated using pyridoxal phosphate as a cofactor to produce tryptamine.

Industrial Production Methods

Industrial production of tryptamine typically involves the decarboxylation of tryptophan using enzymatic or chemical methods. The enzymatic method employs tryptophan decarboxylase, while the chemical method uses high temperatures and acidic conditions to achieve decarboxylation .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: Tryptamine can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

Reduction: Reduction of tryptamine can yield dihydrotryptamine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted tryptamines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Dihydrotryptamine.

Substitution: Various substituted tryptamines.

Scientific Research Applications

The biological activities of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one are primarily attributed to its structural similarity to neurotransmitters such as serotonin and melatonin. This similarity allows it to interact with various receptors in the body, leading to several therapeutic effects.

Neuropharmacological Effects

Research indicates that this compound may act as a serotonin receptor agonist , influencing mood and behavior. It has been studied for its potential applications in treating mood disorders and anxiety-related conditions due to its ability to modulate neurotransmission pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |

| Similar Indole Derivative | MEL-8 (melanoma) | 12.1 | Induces apoptosis |

This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating the potential of this compound as a lead candidate for further drug development.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these derivatives could be developed into therapeutic agents for treating infections resistant to conventional antibiotics.

Neuropharmacological Evaluation

A study focused on the neuropharmacological effects of indole derivatives revealed that they could effectively modulate serotonin receptors. This modulation suggests potential applications in treating anxiety and depression disorders.

Anticancer Research

In a notable study examining the anticancer properties of indole derivatives, researchers found that compounds similar to this compound displayed potent activity against leukemia and breast cancer cell lines. The results indicated that these compounds could serve as lead candidates for further drug development.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various receptors and enzymes:

Serotonin Receptors: Tryptamine acts as an agonist at serotonin receptors, influencing mood, cognition, and gastrointestinal motility.

Trace Amine-Associated Receptors: It also activates trace amine-associated receptors, which modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.

Enzymatic Pathways: Tryptamine is metabolized by monoamine oxidase (MAO) to produce indole-3-acetaldehyde and other metabolites.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The indol-2-one scaffold allows for diverse substitutions at the 3- and 4-positions. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in JK3-37) enhance π-conjugation, while bulky substituents (e.g., ferrocene) introduce steric and electronic complexity .

- Positional Influence : Substitutions at the 3-position (common in bioactive derivatives) vs. 4-position (studied for crystallographic packing) dictate molecular interactions .

Key Observations :

Key Observations :

- Aminoethyl Group Potential: The 2-aminoethyl group may improve solubility and reduce cytotoxicity compared to hydrophobic or metal-containing substituents.

- Toxicity Modulation: Substituents like methylol or aminoethyl could mitigate the high cytotoxicity of the parent indol-2-one .

Physicochemical Properties

Solid-state and solubility characteristics are influenced by substituents:

Biological Activity

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2O. It features an indole structure that is pivotal in many biological systems, particularly as a neurotransmitter analog. The compound's structural similarity to serotonin and melatonin suggests potential interactions with neurotransmitter systems, influencing mood and behavior.

1. Neurotransmitter Analog

Research indicates that this compound may act as a neurotransmitter analog. Its ability to bind to serotonin receptors could influence neurotransmission pathways, making it a candidate for studying mood disorders and anxiety treatments.

2. Anticancer Properties

The compound has been investigated for its anticancer activities. Studies have shown that derivatives of indole compounds can exhibit significant inhibition of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating strong potential for further development in cancer therapeutics .

3. Antimicrobial Activity

There is also emerging evidence suggesting the antimicrobial properties of this compound. Its derivatives have been shown to possess minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

The mechanism of action for this compound involves:

- Binding to Receptors : The compound binds to serotonin receptors, which may modulate neurotransmission and affect physiological responses related to mood and anxiety.

- Inhibition of Kinases : Some studies suggest that similar indole derivatives inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways essential for tumor growth and survival .

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Study :

A study explored the interaction of this compound with serotonin receptors, demonstrating its potential as an anxiolytic agent by modulating serotonin levels in animal models. -

Cancer Inhibition :

A series of experiments assessed the anticancer efficacy of related indole compounds, reporting IC50 values ranging from 0.5 µM to 10 µM against various human cancer cell lines such as HCCLM3 and HepG2. These findings underscore the therapeutic potential of this compound class in oncology . -

Antimicrobial Efficacy :

In vitro studies revealed that derivatives exhibited MIC values between 80–160 µg/ml against common bacterial strains, showcasing their potential as novel antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.